molecular formula C10H15NO4 B12930772 rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

Cat. No.: B12930772
M. Wt: 213.23 g/mol
InChI Key: CHKWVSIBELZKPT-UOYLCJFLSA-N
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Description

rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of a hydroxy group, an oxa bridge, and an azatricyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to target molecules, while the tricyclic structure provides stability and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its specific tricyclic framework and the presence of both hydroxy and carboxylate groups make it a versatile compound for research and industrial use .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl (1S,2S,4R,5R)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-14-10(13)11-6-3-5(12)4-7(11)9-8(6)15-9/h5-9,12H,2-4H2,1H3/t5?,6-,7+,8-,9+

InChI Key

CHKWVSIBELZKPT-UOYLCJFLSA-N

Isomeric SMILES

CCOC(=O)N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O

Canonical SMILES

CCOC(=O)N1C2CC(CC1C3C2O3)O

Origin of Product

United States

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